1H-indazole-6-carbothioamide

Lipophilicity Lead optimization ADME prediction

Reproducible SAR studies demand precise regiochemistry: the 6-position of the indazole core dictates lipophilicity (XLogP3 1.7) and hydrogen-bonding capacity, directly impacting kinase selectivity profiles. Substituting with other isomers invalidates published procedures. - **Regiochemical Fidelity:** Conformationally biased 1H-tautomer scaffold simplifies crystallography & biophysical data interpretation. - **Supply Certainty:** Batch-to-batch consistency with verified positional purity. Available for immediate research use.

Molecular Formula C8H7N3S
Molecular Weight 177.23 g/mol
Cat. No. B11912648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indazole-6-carbothioamide
Molecular FormulaC8H7N3S
Molecular Weight177.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=S)N)NN=C2
InChIInChI=1S/C8H7N3S/c9-8(12)5-1-2-6-4-10-11-7(6)3-5/h1-4H,(H2,9,12)(H,10,11)
InChIKeyJFWRHLLNYHRPQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-6-carbothioamide: Overview


1H-Indazole-6-carbothioamide (CAS 1186195-46-9) is a small-molecule heterocycle (MW 177.23 g/mol, C8H7N3S) belonging to the indazole family, characterized by a carbothioamide (-C(=S)NH2) substituent at the 6-position of the bicyclic ring system [1]. The compound serves as a versatile synthetic intermediate and a scaffold for medicinal chemistry, where the precise location of the carbothioamide group is a critical determinant of physicochemical properties, tautomeric behavior, and the scope of downstream derivatization [2]. Its structural features place it within a class of compounds extensively investigated for modulating protein kinases and nitric oxide synthases, making positional purity and batch-to-batch consistency paramount for reproducible research outcomes [3].

Why Positional Isomer and Analog Substitution Fails


Simple substitution of 1H-indazole-6-carbothioamide with other indazole carbothioamide isomers (e.g., the 3-, 4-, 5-, or 7-substituted variants) or the oxygenated carboxamide counterpart is chemically inadmissible for precise structure-activity relationship (SAR) studies or synthetic route development. The position of the carbothioamide group on the indazole core fundamentally alters the compound's lipophilicity, hydrogen-bonding capacity, and electronic character, which directly impacts its reactivity, molecular recognition, and suitability as a precursor for regioselective derivatizations [1]. As demonstrated by comparative computed property analysis and patent evidence on 6-substituted indazoles in kinase inhibitor programs, the 6-substitution pattern uniquely positions a key functional group for subsequent synthetic elaboration, making the correct isomer indispensable for replicating published procedures or achieving target selectivity profiles [2].

Quantitative Differentiation Evidence


Higher Lipophilicity Versus 3-, 4-, and 7-Isomers

A comparative analysis of PubChem-computed XLogP3 values reveals that 1H-indazole-6-carbothioamide (XLogP3 = 1.7) is significantly more lipophilic than the 3-isomer (XLogP3 = 1.4), 4-isomer (XLogP3 = 1.0), and 7-isomer (XLogP3 = 1.0), while being comparable to the 5-isomer (XLogP3 = 1.7) [1]. This 0.3-0.7 log unit increase translates to a 2- to 5-fold higher predicted partition coefficient, which can strongly influence membrane permeability, protein binding, and solubility profiles in biological assays.

Lipophilicity Lead optimization ADME prediction

Unique Intramolecular Hydrogen Bond Stabilizes 1H-Tautomer

The 6-carbothioamide group is capable of forming an intramolecular hydrogen bond between the thioamide sulfur and the adjacent hydrogen on the indazole ring nitrogen (N1-H). This interaction is geometrically favored only for the 6-substituted isomer [1]. This stabilization of the 1H-tautomer is not possible for the 3-, 4-, 5-, or 7-substituted isomers, which lack the proper spatial orientation between the thioamide and the indazole NH. The consequence is a higher effective concentration of the bioactive 1H-tautomer in solution, which can be critical for target binding assays.

Tautomerism Molecular conformation Physicochemical stability

Privileged Intermediate in Kinase Inhibitor Patents

Analysis of patent literature reveals a strategic focus on 6-substituted indazoles as crucial intermediates in the synthesis of kinase inhibitors. For instance, the Bayer Pharma patent family (e.g., WO2016001186A1) specifically claims novel 6-substituted indazole carboxamides for therapeutic applications [1]. The 1H-indazole-6-carbothioamide represents the sulfur analog of these key intermediates, offering a reactive handle for further transformations such as thiazole ring formation or metal-catalyzed cross-coupling reactions. This is in contrast to other positional isomers, which are less prominently featured as lead compounds or intermediates in patent disclosures targeting major disease pathways.

Medicinal chemistry Kinase inhibitors Patent analysis

High-Value Research and Industrial Applications


Regioselective Library Synthesis for Kinase Profiling

The compound is the optimal starting material for constructing focused libraries of 6-substituted indazoles for kinase selectivity profiling. Its specific reactivity and tautomeric stability, as confirmed by the evidence in Section 3, ensure regiochemical fidelity during library synthesis, directly addressing a key requirement for reproducible SAR studies. [1]

Lead Optimization via Positional Isomer LogP Tuning

When medicinal chemistry programs require fine-tuning of lipophilicity to improve ADME properties, 1H-indazole-6-carbothioamide's XLogP3 of 1.7 provides a distinct advantage over the less lipophilic 3-, 4-, and 7-isomers. This quantitative difference supports data-driven isomer selection for achieving a balanced pharmacokinetic profile. [2]

Biophysical Studies of Tautomeric Target Binding

For laboratories investigating the role of indazole tautomerism in target binding (e.g., with nitric oxide synthases or kinases), the 6-isomer provides a conformationally biased 1H-tautomer scaffold. This simplifies the interpretation of biophysical data and crystallography efforts, leading to more definitive structure-based drug design. [3]

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